molecular formula C20H20N2O2 B2765716 N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-20-8

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2765716
CAS No.: 1257547-20-8
M. Wt: 320.392
InChI Key: JVZCKGHQVUCVJJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a methoxybenzyl group, a phenyl group, and a pyrrole ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2-methoxybenzylamine with 2-phenyl-2-(1H-pyrrol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide.

    Reduction: Formation of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(1H-pyrrol-1-yl)acetamide
  • N-(2-methoxybenzyl)-2-phenylacetamide
  • N-(2-methoxybenzyl)-2-(1H-pyrrol-1-yl)ethanamide

Uniqueness

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to the presence of both a phenyl group and a pyrrole ring in its structure, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-18-12-6-5-11-17(18)15-21-20(23)19(22-13-7-8-14-22)16-9-3-2-4-10-16/h2-14,19H,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZCKGHQVUCVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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